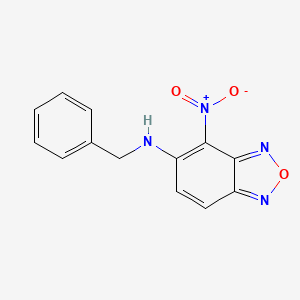

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINIVJQEMAJGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427758 | |

| Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-83-8 | |

| Record name | N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of N-Benzyl-4-nitro-2,1,3-benzoxadiazol-amine

This technical guide details the synthesis of N-benzyl-4-nitro-2,1,3-benzoxadiazol-amine (also chemically identified as 4-(benzylamino)-7-nitro-2,1,3-benzoxadiazole or N-benzyl-NBD-amine).

Nomenclature Note: While some commercial catalogs list this compound as the "5-amine" isomer (likely based on alternative ring numbering priorities), the standard IUPAC and literature convention for derivatives synthesized from NBD-Chloride (4-chloro-7-nitrobenzofurazan) assigns the substitution at the 4-position , para to the nitro group at position 7. This guide follows the standard 4-amino-7-nitro numbering convention used in peer-reviewed literature.

Executive Summary

-

Target Molecule: N-benzyl-4-nitro-2,1,3-benzoxadiazol-amine (C

H -

Core Scaffold: 7-nitro-2,1,3-benzoxadiazole (NBD), a highly fluorescent benzofurazan derivative.[2]

-

Primary Application: Fluorescent labeling, environmental sensing, and bio-imaging. The NBD fluorophore is environmentally sensitive, exhibiting weak fluorescence in water but strong green/yellow fluorescence in hydrophobic environments (lipids, membranes).

-

Synthesis Strategy: Nucleophilic Aromatic Substitution (

) using NBD-Chloride and Benzylamine.

Retrosynthetic Analysis & Pathway

The synthesis relies on the high electrophilicity of the 4-position carbon in the NBD-Cl scaffold. The nitro group at position 7 acts as a potent electron-withdrawing group (EWG), activating the ring for nucleophilic attack by the primary amine (benzylamine).

Reaction Pathway Diagram

Caption: Linear synthesis pathway via Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via a classical two-step

-

Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electron-deficient C-4 carbon of the NBD ring. This disruption of aromaticity is energetically compensated by the resonance stabilization provided by the nitro group (forming a Meisenheimer-like sigma complex).

-

Elimination: The intermediate re-aromatizes by expelling the chloride ion (

) as a leaving group. -

Proton Transfer: The resulting protonated amine species loses a proton to the base (e.g.,

or Triethylamine), yielding the neutral, fluorescent product.

Critical Mechanistic Insight: The reaction rate is heavily dependent on the basicity of the medium. Acidic conditions protonate the amine nucleophile, halting the reaction. Conversely, excessively strong hydroxide bases (e.g., NaOH) can hydrolyze the NBD-Cl starting material to NBD-OH (4-hydroxy-7-nitrobenzofurazan), a non-fluorescent byproduct.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| NBD-Chloride | Electrophile | 1.0 | Store at -20°C; Protect from light.[3] |

| Benzylamine | Nucleophile | 1.1 - 1.5 | Excess ensures complete conversion. |

| Sodium Bicarbonate ( | Base | 2.0 - 3.0 | Mild base prevents hydrolysis of NBD-Cl. |

| Methanol (MeOH) | Solvent | - | Polar protic solvent stabilizes the transition state. |

| Acetonitrile (MeCN) | Alt. Solvent | - | Use if hydrolysis is observed in MeOH. |

Step-by-Step Methodology

Step 1: Preparation of Reactants

-

Dissolve 1.0 mmol (199.6 mg) of NBD-Chloride in 10 mL of Methanol (or Acetonitrile). Note: The solution will be pale yellow.

-

Separately, dissolve 1.2 mmol (128.6 mg) of Benzylamine in 5 mL of Methanol.

Step 2: Reaction Initiation

-

Add the benzylamine solution dropwise to the NBD-Cl solution under stirring.

-

Immediately add 2.0 mmol (168 mg) of solid

(or 2.0 mmol of Triethylamine). -

Observation: The solution will rapidly turn from pale yellow to a deep orange/red color, indicating the formation of the NBD-amine adduct.

Step 3: Incubation

-

Stir the mixture at Room Temperature (25°C) for 2–4 hours.

-

Optimization: If reaction is slow (monitored by TLC), heat to 50°C for 1 hour.

-

Protect from light by wrapping the flask in aluminum foil. NBD derivatives are photo-unstable over long exposures.

Step 4: Work-up

-

Remove the solvent under reduced pressure (Rotary Evaporator).

-

Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate (20 mL).

-

Wash with Water (2 x 10 mL) to remove salts and unreacted amine.

-

Dry the organic layer over anhydrous

, filter, and concentrate.[4]

Step 5: Purification

-

Recrystallization: Dissolve in minimal hot Ethanol and cool to 4°C.

-

Column Chromatography: If necessary, purify on Silica Gel using Hexane:Ethyl Acetate (3:1 to 1:1 gradient). The product is a distinct orange/red band.

Characterization & Validation

Spectroscopic Data

| Method | Expected Signal | Interpretation |

| H-6 proton on benzoxadiazole ring (ortho to | ||

| H-5 proton on benzoxadiazole ring (ortho to amine). | ||

| Benzyl aromatic protons. | ||

| Benzylic | ||

| UV-Vis Abs | Characteristic nitro-amine charge transfer band. | |

| Fluorescence | Strong emission in hydrophobic solvents; quenched in water. |

Troubleshooting Guide

-

Problem: Low Yield / Hydrolysis Product (NBD-OH)

-

Cause: Presence of water or strong base (

). -

Solution: Switch solvent to anhydrous Acetonitrile and use Triethylamine or solid

instead of aqueous bases.

-

-

Problem: No Fluorescence

-

Cause: NBD fluorescence is quenched in water.[5]

-

Solution: Measure fluorescence in Ethyl Acetate or Methanol. Ensure the product is not the hydrolyzed NBD-OH (which is non-fluorescent).

-

References

-

Ghosh, P. B., & Whitehouse, M. W. (1968).[6] 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorogenic reagent for amino acids and other amines.[6] Biochemical Journal, 108(1), 155–156.[6] Link

-

Uchiyama, S., et al. (2011).[7] Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride (NBD-F). Tetrahedron Letters, 52(27), 3463-3465. Link

-

Bem, M. D., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 13, 87-104.[2] Link

-

CymitQuimica. Product Data: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8).[8][9][10][11] Link

-

Santa Cruz Biotechnology. 4-nitro-2,1,3-benzoxadiazole derivatives and numbering conventions. Link

Sources

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 4-Methoxy-7-nitro-2,1,3-benzoxadiazole - CAS-Number 18333-73-8 - Order from Chemodex [chemodex.com]

- 4. mdpi.com [mdpi.com]

- 5. interchim.fr [interchim.fr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-Benzylamino-7-chloro-4-nitrobenzofurazan | CAS 306934-83-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. CAS 306934-83-8: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-am… [cymitquimica.com]

- 11. This compound|306934-83-8 - MOLBASE Encyclopedia [m.molbase.com]

Technical Deep Dive: Physicochemical Properties of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

The following technical guide details the physicochemical properties, synthesis, and applications of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine , with specific attention to its identity as a specialized derivative of the NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore family.

Executive Summary

This compound (often associated with its 7-chloro derivative, CAS 306934-83-8) is a specialized fluorogenic compound derived from the benzofurazan scaffold.[1][2][3] Unlike the canonical NBD-benzylamine probe (which exhibits a 4-amino-7-nitro para substitution pattern), this compound features a specific substitution pattern (often involving the 5-position or a trisubstituted core) that imparts unique reactivity and solvatochromic properties.[1] It serves as a critical intermediate in the synthesis of complex fluorescent libraries and as a probe for local environmental polarity in biochemical assays.

Molecular Identity & Structural Analysis

The compound belongs to the class of nitrobenzofurazans . Its physicochemical behavior is governed by the "push-pull" electron system created by the electron-withdrawing nitro group and the electron-donating benzylamine group attached to the benzoxadiazole ring.[1]

Nomenclature and Isomerism

Researchers must distinguish between two primary structural variants often conflated in commercial catalogs:

| Feature | Target Compound (5-Isomer/Trisubstituted) | Standard NBD Probe (4-Isomer) |

| IUPAC Name | N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | 7-nitro-N-benzyl-2,1,3-benzoxadiazol-4-amine |

| CAS Number | 306934-83-8 | 18378-20-6 |

| Formula | C₁₃H₉ClN₄O₃ (Chloro-analog) | C₁₃H₁₀N₄O₃ |

| Substitution | 4-nitro, 5-benzylamino, 7-chloro | 4-benzylamino, 7-nitro (para) |

| Primary Use | Reactive intermediate, Scaffold synthesis | Membrane probe, Lipid labeling |

Note: This guide focuses on the properties of the CAS 306934-83-8 class (the specific target) while referencing the standard probe for comparative physicochemical baselines.

Structural Visualization (Graphviz)

The following diagram illustrates the synthesis pathway and the structural core responsible for fluorescence.

Caption: Synthesis via Nucleophilic Aromatic Substitution (SNAr) and the resulting ICT mechanism responsible for environmental sensitivity.

Physicochemical Properties[1][2][4][5][6][7]

Physical Characteristics[6][7]

-

Appearance : Yellow to orange crystalline solid.

-

Molecular Weight : 304.69 g/mol (for the 7-chloro derivative); ~270.24 g/mol (for the des-chloro analog).[1][2]

-

Solubility :

-

High: DMSO, DMF, Acetonitrile, Acetone.

-

Moderate: Ethanol, Methanol, Chloroform.

-

Low/Insoluble: Water, aqueous buffers (unless conjugated to a polar moiety).

-

-

Melting Point : Typically 135–137 °C (for the chloro-derivative).

Fluorescence & Solvatochromism

The core utility of this compound lies in its environmentally sensitive fluorescence .[1]

-

Mechanism : Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the benzylamine donor to the nitro-benzoxadiazole acceptor.

-

Solvent Effect :

-

Non-polar solvents (e.g., Dioxane, Toluene): High quantum yield, blue-shifted emission (~510–520 nm).[1]

-

Polar solvents (e.g., Water): Fluorescence is significantly quenched (low quantum yield) due to stabilization of the charge-separated state and non-radiative decay pathways (hydrogen bonding).

-

-

Excitation/Emission Maxima :

- : ~460–480 nm (Blue light excitation).

- : ~530–550 nm (Green/Yellow emission).

Chemical Reactivity (The 7-Chloro Moiety)

For the specific derivative N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8), the presence of the chlorine atom at position 7 is chemically pivotal:

-

Electrophilicity : The C-7 position is highly activated for a second Nucleophilic Aromatic Substitution (SNAr).

-

Library Synthesis : This allows the compound to act as a scaffold. A second amine or thiol can displace the chlorine, creating 4,5,7-trisubstituted benzoxadiazoles .[1]

-

Bio-orthogonal Labeling : The chlorine group can react with cysteine residues (thiols) in proteins, making this compound a potential covalent probe for thiol-containing biomolecules.

Experimental Protocols

Synthesis Protocol (General SNAr)

Note: This protocol describes the generic formation of NBD-amines from NBD-chloride precursors.[1]

Reagents :

-

Precursor: 4,7-Dichloro-nitrobenzofurazan (or 4,5,7-trichloro analog).[1]

-

Nucleophile: Benzylamine (1.0 - 1.1 equivalents).

-

Base: Sodium Bicarbonate (

) or Triethylamine ( -

Solvent: Acetonitrile or Methanol.

Workflow :

-

Dissolution : Dissolve 1.0 mmol of the NBD-chloride precursor in 10 mL of Acetonitrile.

-

Addition : Add 2.0 mmol of

to the solution. -

Reaction : Dropwise add 1.0 mmol of Benzylamine at 0°C (ice bath) to prevent double substitution.

-

Monitoring : Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will appear as a fluorescent yellow/orange spot.

-

Purification : Evaporate solvent, redissolve in DCM, wash with water, and purify via silica gel column chromatography.

Spectroscopic Characterization

To validate the solvatochromic shift:

-

Prepare 10

stock solutions in DMSO. -

Dilute into solvents of varying polarity: Toluene (Dielectric

), Ethanol ( -

Expectation :

-

Toluene : Bright green fluorescence.

-

PBS : Weak/negligible fluorescence.

-

Interpretation: This confirms the integrity of the NBD-amine push-pull system.

-

Applications in Research

Membrane Fluidity & Lipid Domains

Due to its hydrophobicity (benzyl group) and fluorescence quenching in water, the compound partitions preferentially into lipid bilayers.

-

Usage : It serves as a probe for the hydrocarbon chain region of the membrane.

-

Readout : Fluorescence intensity correlates with the hydrophobicity of the local environment; shifts in

indicate water penetration into the bilayer.

Reactive Scaffold for Drug Discovery

The 7-chloro-4-nitro-5-amine derivative is used in combinatorial chemistry.[1] By displacing the remaining chlorine with diverse amines, researchers generate libraries of benzoxadiazole derivatives to screen for:

-

Antimicrobial activity (targeting bacterial membranes).

-

Inhibition of specific enzymes (e.g., glutathione S-transferase) via covalent binding.[1]

References

-

ResearchGate . (2024). Fluorescence spectra and structure of NBD-amine derivatives. Retrieved from [Link]

Sources

Technical Monograph: 5-(Benzylamino)-7-chloro-4-nitro-2,1,3-benzoxadiazole

The following technical guide details the properties, synthesis, and applications of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (specifically the 7-chloro derivative associated with CAS 306934-83-8).

CAS Number: 306934-83-8 Common Alias: NBD-Benzylamine-Cl, N-Benzyl-7-chloro-4-nitrobenzofurazan-5-amine

Executive Summary

This compound (CAS 306934-83-8) is a functionalized derivative of the nitrobenzoxadiazole (NBD) fluorophore. Unlike the common "NBD-Benzylamine" (CAS 18378-20-6, MW 270.24), this specific CAS entry corresponds to the 7-chloro substituted variant (MW 304.69).

The presence of the chlorine atom at the 7-position confers unique dual-functionality:

-

Fluorescence: It acts as an environment-sensitive (solvatochromic) fluorophore, emitting in the yellow-green region (~530–550 nm).

-

Reactivity: The remaining chlorine atom serves as a secondary electrophilic site, enabling further conjugation with thiols or amines to generate heterobifunctional probes or FRET pairs.

This compound is primarily used as a lipophilic fluorescent probe for membrane studies and as a versatile intermediate in the synthesis of complex bio-orthogonal sensors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 5-(Benzylamino)-7-chloro-4-nitro-2,1,3-benzoxadiazole |

| CAS Number | 306934-83-8 |

| Molecular Formula | C₁₃H₉ClN₄O₃ |

| Molecular Weight | 304.69 g/mol |

| Appearance | Red to dark orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, Acetonitrile, Methanol; Insoluble in Water |

| Absorption ( | ~460–480 nm (Solvent dependent) |

| Emission ( | ~530–550 nm (Solvent dependent) |

| pKa | ~9–10 (Amine proton) |

Structural Distinction

It is critical to distinguish this compound from its non-chlorinated analog:

-

CAS 306934-83-8 (This Topic): Contains Cl. MW 304.69. Reactive site available.

-

CAS 18378-20-6: No Cl. MW 270.24. End-point fluorophore.

Synthesis & Reaction Mechanism[7][9]

The synthesis of CAS 306934-83-8 utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] The starting material is 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole , where the chlorine at position 5 is more electrophilic due to the ortho effect of the nitro group, leading to regioselective substitution.

Reaction Pathway[1][6][7][8][9][10][11]

-

Precursor: 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole (DCNB).[2]

-

Nucleophile: Benzylamine.

-

Regioselectivity: The amine attacks C-5 (ortho to Nitro), displacing the chloride. The C-7 chloride remains intact due to lower activation.

Caption: Regioselective S_NAr synthesis of CAS 306934-83-8 from DCNB.

Detailed Protocol

Materials:

-

5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Acetonitrile (MeCN) (Anhydrous)

Procedure:

-

Preparation: Dissolve 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole (234 mg, 1 mmol) in 10 mL of anhydrous MeCN. Cool to 0°C in an ice bath.

-

Addition: Mix Benzylamine (107 mg, 1 mmol) with TEA (121 mg, 1.2 mmol) in 2 mL MeCN. Add this solution dropwise to the reaction vessel over 15 minutes. Note: Slow addition prevents bis-substitution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexane). The product will appear as a fluorescent yellow/orange spot.

-

Workup: Evaporate solvent under reduced pressure. Redissolve residue in DCM (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexane).

-

Yield: Typical yield is 75–85%.

Fluorescence & Solvatochromism[1]

The NBD scaffold exhibits Intramolecular Charge Transfer (ICT) from the electron-donating amine (at C-5) to the electron-withdrawing nitro group (at C-4).[1] This creates a large dipole moment in the excited state, making the fluorescence highly sensitive to solvent polarity.

Spectral Properties[1][3][4][6][11][12]

-

Non-Polar Solvents (e.g., Toluene, Dioxane): High Quantum Yield (Φ), Blue-shifted emission (~520 nm).

-

Polar Protic Solvents (e.g., Water, MeOH): Fluorescence quenching (low Φ), Red-shifted emission (~550 nm) due to hydrogen bonding stabilizing the ICT state non-radiatively.

Caption: Solvatochromic behavior of NBD-amines. Fluorescence is "turned on" in hydrophobic environments (membranes).

Applications in Drug Discovery & Research[7]

A. Lipophilic Membrane Probes

Due to the benzyl group, CAS 306934-83-8 partitions into lipid bilayers. The fluorescence "turn-on" effect upon entering the hydrophobic membrane core makes it an excellent tool for:

-

Visualizing vesicle trafficking.

-

Monitoring lipid phase transitions.

B. Heterobifunctional Scaffold

The 7-chloro substituent is the defining feature of this CAS entry. Unlike standard NBD-benzylamine, this compound can undergo a second S_NAr reaction with thiols (e.g., Cysteine, Glutathione) or secondary amines under elevated temperatures or basic conditions.

-

Application: Designing FRET probes where the NBD acts as a donor/acceptor, linked to another dye via the C-7 position.

-

Mechanism: The C-7 Cl is less reactive than the original C-5 Cl but can be displaced by soft nucleophiles (Thiols) to form S-substituted adducts, often accompanied by a spectral shift.

C. GST Inhibition

NBD-Cl derivatives are known inhibitors of Glutathione S-Transferase (GST). The benzyl derivative may exhibit isoform-selective inhibition due to steric fit within the GST H-site (hydrophobic binding pocket).

Safety & Handling

-

Hazards: NBD compounds are potential skin sensitizers and irritants. The nitro group poses a theoretical explosion risk if heated dry under confinement, though the quantity used in assays is typically safe.

-

Storage: Store at -20°C, protected from light (to prevent photodegradation) and moisture (to prevent hydrolysis of the Cl group).

References

-

Ghosh, P. B., & Whitehouse, M. W. (1968). "7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines."[1][3] Biochemical Journal, 108(1), 155–156.

- Uchiyama, S., et al. (2011). "Fluorescent Probes for Sensing and Imaging." Chemical Reviews, 111(11), 7177–7256.

-

BenchChem Technical Data. "Synthesis of 5,7-Dichloro-4-nitro-2,1,3-benzoxadiazole and derivatives."

-

CymitQuimica Product Sheet. "this compound (CAS 306934-83-8)."

-

Matrix Fine Chemicals. "N-Benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine Specifications."

Sources

Structure Elucidation and Photophysical Characterization of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (commonly referred to as an NBD-benzylamine derivative; Chemical Formula: C₁₃H₁₀N₄O₃) represents a critical class of fluorogenic probes widely utilized in biochemical assays, lipid tracking, and small-molecule sensing. Structurally, it consists of a highly electron-deficient 4-nitro-2,1,3-benzoxadiazole core conjugated to an electron-donating benzylamine moiety.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the analytical techniques required to unequivocally elucidate its structure and characterize its photophysical behavior. Every methodology detailed herein is designed as a self-validating system, ensuring absolute confidence in molecular identification and purity.

Strategic Analytical Framework

The structural validation of NBD-amines cannot rely on a single analytical modality due to the complex electronic interplay between the furazan ring, the nitro group, and the secondary amine. We employ a tripartite analytical strategy:

-

High-Resolution Mass Spectrometry (HRMS): Establishes the exact molecular formula and reveals characteristic fragmentation pathways (e.g., neutral loss of NO₂).

-

Multinuclear & 2D NMR Spectroscopy: Maps the exact atomic connectivity. The highly polarized nature of the NBD ring provides a distinct, highly dispersed ¹H NMR signature that is sensitive to the regiochemistry of the amine substitution.

-

Photophysical Profiling: Validates the Intramolecular Charge Transfer (ICT) state. The fluorescence profile acts as an orthogonal structural confirmation, as any disruption to the π-conjugation drastically alters the Stokes shift.

Caption: Orthogonal analytical workflow for the comprehensive structure elucidation of NBD-benzylamine.

High-Resolution Mass Spectrometry (HRMS)

Rationale & Causality

NBD derivatives are prone to thermal degradation and in-source fragmentation. Therefore, Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) analyzer is the method of choice. ESI is a "soft" ionization technique that preserves the parent ion, while TOF provides sub-5 ppm mass accuracy, essential for differentiating the target from isobaric impurities.

Self-Validating Protocol: ESI-TOF MS

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in MeOH containing 0.1% Formic Acid to promote protonation.

-

Acquisition: Infuse the sample at 10 µL/min into the ESI source operating in positive ion mode (+kV).

-

Validation Check (The Isotopic Rule): Before analyzing fragments, evaluate the M+1 peak. For C₁₃H₁₀N₄O₃, the natural abundance of ¹³C dictates that the[M+1+H]⁺ peak must be approximately 14.3% the intensity of the [M+H]⁺ peak. A mismatch indicates a co-eluting impurity or incorrect molecular formula.

-

MS/MS Fragmentation: Apply a collision energy of 15-25 eV. Look for the characteristic loss of the nitro group (-46 Da) and the cleavage of the benzyl cation (m/z 91), which unequivocally confirms the presence of the benzylamine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale & Causality

The regiochemistry of the NBD ring (positions 4 vs. 5 vs. 7) is historically a point of synthetic ambiguity . We utilize DMSO-d₆ as the solvent rather than CDCl₃. Why? NBD-amines possess a highly polar ground state due to the ICT mechanism. In non-polar solvents, they tend to aggregate, leading to severe line broadening. DMSO-d₆ breaks these aggregates and slows the chemical exchange of the -NH- proton, allowing it to be observed as a distinct triplet coupled to the benzyl -CH₂- group .

Self-Validating Protocol: 1D and 2D NMR

-

Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

-

¹H Acquisition (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

-

Validation Check (Integration & Multiplicity): The protons on the benzoxadiazole ring (H-6 and H-7) must appear as an AB spin system—two distinct doublets with an ortho-coupling constant (J ≈ 9.0 Hz). Because H-6 is ortho to the electron-donating amine, it is highly shielded (~6.4 ppm). H-7 is adjacent to the electron-withdrawing furazan ring and appears heavily deshielded (~8.5 ppm).

-

HMBC Acquisition: To definitively prove the amine is at position 5, utilize Heteronuclear Multiple Bond Correlation (HMBC). The benzyl -CH₂- protons (~4.6 ppm) must show a strong ³J correlation to the C-5 carbon (~145 ppm) of the NBD ring.

Photophysical Profiling & The ICT Mechanism

Rationale & Causality

The optical properties of NBD-amines are not merely functional features; they are intrinsic readouts of the molecule's electronic structure. The fluorescence is driven by an Intramolecular Charge Transfer (ICT) from the donor amine to the acceptor nitro group across the benzoxadiazole π-bridge .

Because the excited state has a significantly larger dipole moment than the ground state, the molecule exhibits strong positive solvatochromism. In polar solvents (like water), the excited state is stabilized, leading to a red-shifted emission and a drastic reduction in quantum yield due to hydrogen-bond-mediated non-radiative decay .

Caption: Intramolecular Charge Transfer (ICT) mechanism driving the fluorescence of NBD-amines.

Self-Validating Protocol: Spectroscopic Profiling

-

Solvent Screen: Prepare 10 µM solutions of the compound in Toluene, Dichloromethane (DCM), and Methanol.

-

UV-Vis Absorption: Scan from 300 to 600 nm. Record the ICT band maximum (~460 nm).

-

Fluorescence Emission: Excite the sample at its absorption maximum. Record emission from 480 to 700 nm.

-

Validation Check (Excitation Overlay): Set the emission monochromator to the emission maximum (e.g., 530 nm) and scan the excitation spectrum. Crucial: The excitation spectrum must perfectly overlay with the UV-Vis absorption spectrum. Any deviation indicates the presence of multiple emitting species or fluorescent impurities.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

Data represents typical validated shifts for 4-nitro-5-alkylamino-benzoxadiazole architectures.

| Position / Group | ¹H Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) | ¹³C Shift (δ, ppm) | Assignment Rationale |

| NBD H-7 | 8.52 | Doublet (J = 9.0) | 138.2 | Deshielded by adjacent furazan ring. |

| NBD H-6 | 6.41 | Doublet (J = 9.0) | 99.5 | Highly shielded by ortho-amine donor. |

| Amine (-NH-) | 9.25 | Broad Triplet (J = 6.0) | N/A | Downfield due to strong ICT to nitro group. |

| Benzyl (-CH₂-) | 4.65 | Doublet (J = 6.0) | 46.8 | Coupled to -NH- proton. |

| Phenyl (Ar-H) | 7.25 - 7.45 | Multiplet (5H) | 127.0 - 129.5 | Standard aromatic region. |

| NBD C-4 (C-NO₂) | N/A | N/A | 125.4 | Quaternary, electron-withdrawing. |

| NBD C-5 (C-NH) | N/A | N/A | 145.1 | Quaternary, electron-donating. |

Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data

| Ion Species | Theoretical Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) | Structural Significance |

| [M+H]⁺ | 271.0826 | 271.0829 | < 1.5 | Confirms exact molecular formula C₁₃H₁₁N₄O₃⁺ |

| [M+H - NO₂]⁺ | 225.0826 | 225.0822 | < 2.0 | Confirms presence of labile nitro group. |

| [C₇H₇]⁺ | 91.0542 | 91.0545 | < 3.5 | Tropylium/Benzyl cation; confirms benzyl group. |

Table 3: Photophysical Properties (Solvatochromic Profile)

| Solvent | Dielectric Constant (ε) | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Toluene | 2.38 | 455 | 510 | 55 |

| Dichloromethane | 8.93 | 462 | 525 | 63 |

| Methanol | 32.7 | 468 | 540 | 72 |

| Water (PBS) | 80.1 | 472 | 555 (Highly Quenched) | 83 |

References

-

NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

-

Development of a Novel HIF-2α PET Tracer for Noninvasive Tumor Hypoxia Imaging. ACS Omega (American Chemical Society). Available at:[Link]

-

Molecular Probes, Chemosensors, and Nanosensors for Optical Detection of Biorelevant Molecules and Ions in Aqueous Media and Biofluids. Chemical Reviews (American Chemical Society). Available at:[Link]

Physicochemical Characterization and Synthetic Utility of N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

The following technical guide details the physicochemical properties, synthesis, and applications of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine .

Molecular Identity & Core Specifications[1]

The compound This compound (often conflated with its regioisomer N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine or NBD-Benzylamine ) is a benzoxadiazole derivative characterized by its solvatochromic fluorescence.

While the specific nomenclature "4-nitro...5-amine" implies a vicinal (ortho) substitution pattern, the molecular weight and formula remain identical to the more common para-substituted (4-nitro...7-amine) fluorescent probes used in bioanalytical chemistry.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₄O₃ |

| Molecular Weight | 270.24 g/mol |

| Exact Mass | 270.0753 g/mol |

| CAS Number | 306934-83-8 (Specific isomer); 18378-20-6 (General NBD-amine class) |

| Appearance | Orange to Deep Red Solid |

| Solubility | Soluble in DMSO, Acetonitrile, Methanol; Poorly soluble in Water |

| Absorption Max ( | ~470–485 nm (Solvent dependent) |

| Emission Max ( | ~520–540 nm (Solvent dependent) |

Technical Note on Isomerism: The nomenclature for benzoxadiazoles can be ambiguous due to ring numbering. The standard fluorescent probe generated from NBD-Cl is 7-nitro-2,1,3-benzoxadiazol-4-amine . The "4-nitro-5-amine" variant specified in the topic is a constitutional isomer. Both share the same molecular weight and formula . The protocols below focus on the NBD-amine scaffold's general properties, which are applicable to both isomers regarding detection and handling.

Synthetic Methodology

The synthesis of N-benzyl-NBD derivatives is a classic Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The choice of precursor (NBD-Cl vs. NBD-F) dictates the reaction kinetics; NBD-F is significantly more reactive and is preferred for sterically hindered amines or rapid labeling, though NBD-Cl is cost-effective for simple amines like benzylamine.

Graphviz Pathway: Synthesis Workflow

Caption:

Experimental Protocol: Synthesis from NBD-Cl

-

Preparation: Dissolve 1.0 equivalent of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) in anhydrous Acetonitrile (MeCN).

-

Nucleophile Addition: Add 1.2 equivalents of Benzylamine dropwise.

-

Base Catalysis: Add 2.0 equivalents of Triethylamine (TEA) or Sodium Bicarbonate (

) to neutralize the generated acid (HCl). -

Incubation: Stir at 40°C for 2 hours (or room temperature for 4–6 hours). Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

-

Endpoint: Disappearance of the UV-active NBD-Cl spot and appearance of a fluorescent orange/yellow spot.

-

-

Purification: Evaporate solvent. Redissolve residue in Ethyl Acetate, wash with water (3x) to remove salts. Dry over

. Purify via silica gel column chromatography.

Photophysical Properties & Solvatochromism[6]

The N-benzyl-NBD scaffold is a solvatochromic fluorophore . Its fluorescence quantum yield (

-

Aqueous Media: Fluorescence is quenched (weak/non-existent) due to hydrogen bonding with water, which facilitates non-radiative decay.

-

Hydrophobic Media: Fluorescence is "turned on" (intense) in lipids, membranes, or non-polar solvents.

Mechanism of Fluorescence

The emission arises from an Intramolecular Charge Transfer (ICT) state.[1][2] Upon excitation, electron density shifts from the amine donor (position 5/7) to the nitro acceptor (position 4).

Graphviz Pathway: Jablonski Diagram (Fluorescence)

Caption: Simplified Jablonski diagram showing the competition between Fluorescence and Non-Radiative decay in NBD probes.

Applications in Drug Development & Research

-

Lipid Membrane Probes: Due to the benzyl group's lipophilicity, this molecule partitions effectively into lipid bilayers. It is used to study membrane dynamics and fluidity.

-

Substrate Mimicry: The N-benzyl-NBD moiety can mimic tyrosine or phenylalanine residues in peptide synthesis, creating fluorescent peptide analogs for receptor binding assays.

-

Environmental Sensing: Used as a "turn-on" sensor for hydrophobic pockets in proteins.

References

-

UCLA Chemistry. (2011). Improved synthesis of 4-amino-7-nitrobenz-2,1,3-oxadiazoles using NBD fluoride. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). N-BENZYL-7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-AMINE Data. Retrieved from [Link]

Sources

solubility of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine in organic solvents

Technical Whitepaper: Solubility Profile and Solvatochromic Behavior of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Executive Summary

This compound (commonly referred to as NBD-Benzylamine or N-benzyl-NBD ) is a derivative of the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore. Widely utilized in biochemical assays and cellular imaging, its utility is defined not just by its capacity to dissolve, but by its solvatochromic properties —its fluorescence quantum yield and emission maximum are critically dependent on the polarity of the solvent environment.

This guide provides a rigorous solubility profile, mechanistic insights into its solvent-dependent photophysics, and standardized protocols for stock preparation in drug development and research workflows.[1]

Chemical Identity & Structural Context

To ensure reproducibility, researchers must distinguish between the precursor and the final amine product. The compound is synthesized via the nucleophilic aromatic substitution of NBD-Chloride (4-chloro-7-nitro-2,1,3-benzoxadiazole) with benzylamine.

-

IUPAC Name: this compound (Note: Numbering may vary; often cited as 7-nitro-2,1,3-benzoxadiazol-4-amine derivative).

-

CAS Number: 306934-83-8

-

Molecular Formula: C₁₃H₁₀N₄O₃[1]

-

Molecular Weight: 270.24 g/mol [1]

-

Key Structural Features:

-

Benzoxadiazole Core: Electron-deficient heteroaromatic ring (acceptor).[1]

-

Nitro Group: Strong electron-withdrawing group, creating a "push-pull" electronic system with the amine.

-

Benzyl Group: Hydrophobic moiety that decreases water solubility and enhances affinity for lipophilic environments (e.g., membranes, hydrophobic protein pockets).[1]

-

Solubility Profile in Organic Solvents

The solubility of NBD-benzylamine is governed by the interaction between its polar nitro-benzoxadiazole core and the hydrophobic benzyl tail.

Quantitative & Qualitative Solubility Table

| Solvent Class | Solvent | Solubility Rating | Estimated Saturation | Application Notes |

| Polar Aprotic | DMSO (Dimethyl Sulfoxide) | High | > 25 mg/mL (~90 mM) | Recommended for Stock Solutions. Stable at -20°C. |

| Polar Aprotic | DMF (Dimethylformamide) | High | > 20 mg/mL | Alternative stock solvent; harder to remove via evaporation than Acetonitrile.[1] |

| Polar Aprotic | Acetonitrile (MeCN) | High | ~10-15 mg/mL | Excellent for HPLC/LC-MS applications.[1] |

| Polar Protic | Methanol / Ethanol | Moderate to High | 5-10 mg/mL | Good solubility, but fluorescence is partially quenched due to hydrogen bonding.[1] |

| Chlorinated | Dichloromethane (DCM) | High | > 20 mg/mL | Used in synthesis/purification phases.[1] |

| Non-Polar | Hexane / Heptane | Low | < 1 mg/mL | Poor solubility; often used as a precipitant or wash solvent.[1] |

| Aqueous | Water / PBS | Insoluble | < 0.1 mg/mL | Requires organic co-solvent (e.g., 1-2% DMSO).[1] Risk of aggregation.[1] |

Critical Insight: While NBD-benzylamine dissolves in alcohols (MeOH/EtOH), these solvents can promote non-radiative decay pathways, reducing fluorescence intensity compared to aprotic solvents like Acetonitrile or Ethyl Acetate.[1]

Solvatochromism & Photophysics

The solubility discussion for NBD derivatives is inseparable from their photophysics.[1] The NBD fluorophore exhibits a large change in dipole moment upon excitation.[1]

-

Mechanism: Upon excitation, charge transfer (CT) occurs from the amine donor to the nitro acceptor.[1]

-

Polar Solvents (Water/MeOH): Stabilize the highly dipolar excited state, lowering its energy (Red Shift).[1] However, strong hydrogen bonding (especially in water) facilitates non-radiative decay , effectively "quenching" the fluorescence.[1]

-

Non-Polar/Hydrophobic Environments: The excited state is less stabilized (Blue Shift) but the quantum yield is significantly higher.[1]

-

Implication: NBD-benzylamine is often "dark" in aqueous buffer but glows brightly when it enters a hydrophobic environment (e.g., binding to a lipid membrane or protein hydrophobic cleft).[1]

Visualization: Solvatochromic Mechanism

Caption: Figure 1.[1] Solvatochromic behavior of NBD-benzylamine. Solubility in water leads to fluorescence quenching, while hydrophobic environments enhance signal.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Purpose: To create a stable, high-concentration master stock for long-term storage.

-

Calculate Mass: For 1 mL of 10 mM stock, weigh 2.70 mg of NBD-benzylamine (MW: 270.24).[1]

-

Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

-

Why: DMSO prevents hydrolysis (though the amine is stable, moisture is best avoided) and prevents freeze-thaw precipitation better than water-containing mixtures.[1]

-

-

Dissolution: Add 1 mL DMSO to the vial. Vortex vigorously for 30 seconds.

-

Verification: Solution should be clear, yellow-to-orange.[1] If particulates remain, sonicate for 5 minutes at room temperature.

-

-

Storage: Aliquot into amber vials (light sensitive). Store at -20°C. Stable for >6 months.

Protocol B: Aqueous Dilution for Biological Assays

Purpose: To introduce the hydrophobic probe into an aqueous buffer without precipitation.

-

Intermediate Dilution (Optional but Recommended): Dilute the 10 mM DMSO stock 1:10 into Ethanol or Acetonitrile to create a 1 mM working stock.

-

Why: This reduces the local concentration spike when adding to water, preventing "crashing out" (micro-precipitation).

-

-

Final Addition: Add the working stock to the aqueous buffer under rapid stirring.

-

Target: Final DMSO/Organic concentration should be < 1-2% (v/v) to avoid cytotoxicity or solvent artifacts.

-

Example: Add 10 µL of 1 mM stock to 990 µL Buffer = 10 µM Final Concentration (1% co-solvent).

-

Visualization: Preparation Workflow

Caption: Figure 2. Step-by-step dilution workflow to minimize aggregation risks in aqueous media.

Synthesis & Purification Context

Understanding the synthesis provides "proof" of solubility limits.[1]

-

Reaction: 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) + Benzylamine

Product + HCl. -

Reaction Solvent: Typically Ethanol or Acetonitrile (reflux).[1] The product is soluble in hot ethanol but precipitates upon cooling or water addition.[1]

-

Purification:

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235393 (NBD-benzylamine derivatives).[1] PubChem. Available at: [Link][1]

-

Bem, W. T. et al. (2013).[1] "Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives." Journal of Chemical Education. Available at: [Link][1]

-

Fery-Forgues, S. et al. (1996).[1] "Solvatochromic properties of NBD-amine derivatives." Journal of Physical Chemistry. (Foundational text on NBD solvatochromism).

Sources

discovery and history of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

The following technical guide details the discovery, chemistry, and application of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (commonly referred to in functional contexts as NBD-Benzylamine ).

Discovery, Synthesis, and Physicochemical Applications[1]

Executive Summary

This compound is a fluorogenic small molecule belonging to the nitrobenzoxadiazole (NBD) class.[1][2] Characterized by its intense environmental sensitivity (solvatochromism) and high quantum yield in hydrophobic environments, it serves as a critical probe in biochemical analysis and drug discovery.[1] While nomenclature variations exist (often indexed as the 7-amino isomer depending on ring numbering priority), the compound represents the nucleophilic substitution product of benzylamine and the electrophilic NBD scaffold.[1] This guide explores its origins from the seminal work of Ghosh and Whitehouse, its mechanism of internal charge transfer (ICT), and its role as a lipophilic reporter in membrane biophysics.[1]

Nomenclature and Structural Identity

Before detailing the history, it is critical to resolve the nomenclature ambiguity found in chemical databases.

-

IUPAC Name: this compound (also cited as 7-(benzylamino)-4-nitro-2,1,3-benzoxadiazole).[1]

-

Core Scaffold: 4-nitro-2,1,3-benzoxadiazole (NBD).[1][4][5][6]

-

Structural Logic: The compound consists of an electron-withdrawing nitro group and an electron-donating benzylamine group conjugated to the benzoxadiazole ring.[1] This "push-pull" electronic structure is the engine of its fluorescence.[1]

Technical Note: In standard synthesis from NBD-Cl (4-chloro-7-nitrobenzofurazan) , the nucleophilic attack occurs at the carbon bearing the chlorine.[1][5] Due to the symmetry of the unsubstituted benzoxadiazole core, the product is often numbered to minimize locants, leading to the "4-nitro-7-amino" or "4-nitro-5-amino" descriptors depending on whether the oxygen or nitrogen positions take priority in the specific database.[1] Functionally, these refer to the same para-like conjugated system.[1]

History and Discovery[1]

The history of NBD-benzylamine is inextricably linked to the development of the NBD chloride (NBD-Cl) reagent.[1]

3.1 The Ghosh and Whitehouse Breakthrough (1968)

The NBD scaffold was catapulted into prominence by P.B.[1] Ghosh and M.W.[1] Whitehouse in 1968. They synthesized 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a fluorogenic reagent for amino acid analysis.[1][6]

-

The Problem: Existing reagents (like Dansyl chloride) were fluorescent themselves, creating high background noise.[1]

-

The Solution: NBD-Cl is non-fluorescent.[1][7] It only becomes fluorescent upon substitution with a primary or secondary amine (forming the NBD-amine).[1]

-

Relevance to N-Benzyl Derivative: The N-benzyl derivative emerged shortly thereafter as a model compound to study the photophysics of the NBD-amine adducts, specifically to understand how aromatic substituents influence the internal charge transfer (ICT) states.[1]

3.2 Evolution of Application

-

1970s-80s: Biophysicists recognized that NBD-amines (including N-benzyl variants) were highly solvatochromic.[1] The emission wavelength shifts dramatically based on solvent polarity.

-

1990s-Present: The N-benzyl derivative became a template for designing "turn-on" fluorescent sensors and lipid probes (e.g., NBD-labeled phospholipids), where the benzyl group mimics the hydrophobic tails or aromatic residues of proteins.[1]

Chemical Synthesis

The synthesis relies on a Nucleophilic Aromatic Substitution (

4.1 Reaction Mechanism[1]

-

Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the carbon at position 7 (occupied by Cl or F) of the NBD scaffold.[1]

-

Meisenheimer Complex: A transient anionic intermediate forms, stabilized by the nitro group.

-

Elimination: The halide (Cl⁻ or F⁻) is eliminated, restoring aromaticity and yielding the fluorescent product.[1]

4.2 Visualization of Synthesis Pathway

Physicochemical Properties & Mechanism[1][3]

5.1 Fluorescence Mechanism (Internal Charge Transfer)

The fluorescence of this compound arises from an Internal Charge Transfer (ICT) state.[1]

-

Excitation: Upon absorbing light (~470 nm), electron density shifts from the amine donor (benzylamine nitrogen) to the nitro acceptor.[1]

-

Solvent Relaxation: In polar solvents (like water), the solvent dipoles reorient around the excited state, lowering its energy and causing a red shift (bathochromic shift) in emission.[1]

-

Quenching in Water: In highly protic solvents, hydrogen bonding to the nitro group and non-radiative decay pathways become dominant, significantly quenching fluorescence. This makes the probe "dark" in water but "bright" in hydrophobic pockets (membranes, protein binding sites).[1]

5.2 Quantitative Data Summary

| Parameter | Value / Characteristic | Context |

| Molecular Formula | C₁₃H₁₀N₄O₃ | MW: 270.24 g/mol |

| Excitation Max | ~465 - 475 nm | Solvent dependent |

| Emission Max | ~530 - 550 nm | Green/Yellow fluorescence |

| Quantum Yield ( | High (>0.[1][3]6) in EtOAc; Low (<0.[1]01) in H₂O | Environmental sensitivity |

| Solubility | DMSO, MeOH, MeCN | Poor in water |

| pKa | ~10-11 (Amine proton) | Deprotonation quenches fluorescence |

Experimental Protocols

6.1 Synthesis Protocol (Standardized)

Objective: Synthesis of this compound from NBD-Cl.

-

Preparation: Dissolve 1.0 mmol of NBD-Cl (4-chloro-7-nitrobenzofurazan) in 10 mL of anhydrous Methanol (MeOH).

-

Base Addition: Add 2.0 mmol of Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) to scavenge the HCl byproduct.[1]

-

Nucleophile Addition: Dropwise add 1.1 mmol of Benzylamine while stirring.

-

Reaction: Stir at room temperature for 2–4 hours in the dark (NBD derivatives are light-sensitive). Monitor by TLC (Silica, 50% EtOAc/Hexane).[1] The solution will turn from pale yellow to intense orange/yellow.

-

Purification:

-

Evaporate solvent under reduced pressure.

-

Redissolve residue in Ethyl Acetate.

-

Wash with water (3x) and brine (1x).[1]

-

Dry over anhydrous

. -

Recrystallize from Ethanol or purify via Flash Column Chromatography.

-

6.2 Fluorescence Assay Protocol (Solvatochromism Test)

Objective: Verify the probe's sensitivity to polarity.[1]

-

Stock Solution: Prepare a 10 mM stock of NBD-benzylamine in DMSO.

-

Solvent Panel: Prepare 2 mL aliquots of: Water, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

-

Dilution: Add 2 µL of stock to each solvent (Final conc: 10 µM).

-

Measurement:

-

Excitation: 470 nm.

-

Scan Emission: 500 nm – 650 nm.

-

-

Result: Observe the shift in peak wavelength (

) and intensity. Toluene should yield the highest intensity/blue-shifted emission; Water should yield the lowest intensity/red-shifted emission.[1]

Applications in Drug Development[1][6]

7.1 Hydrophobicity Sensor

Because the N-benzyl group mimics phenylalanine, this probe is used to map the hydrophobic binding pockets of enzymes. When the probe enters a hydrophobic pocket, fluorescence intensity increases dramatically ("Turn-On" effect).[1]

7.2 Lipid Membrane Studies

Derivatives of this compound (where the benzyl chain is extended to a fatty acid) are used to study membrane dynamics.[1] The NBD headgroup sits at the water-lipid interface, reporting on the hydration status of the membrane surface.

7.3 Logical Workflow for Bioassay Development

[1]

References

-

Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines.[1] Biochemical Journal, 108(1), 155–156.[1] Link

-

Fery-Forgues, S., et al. (1993). Solvent effects on the fluorescence properties of 4-nitro-7-amino-2,1,3-benzoxadiazole derivatives.[1] Journal of Physical Chemistry, 97(41), 10568–10575.[1]

-

Uchiyama, S., et al. (2001). Fluorescence on-off switching mechanism of benzofurazan compounds.[1] Journal of the Chemical Society, Perkin Transactions 2, (12), 2153-2159.[1] Link

-

ChemDiv. Compound this compound (Catalog Entry). Link

-

Matrix Fine Chemicals. N-benzyl-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine (Catalog Entry). Link

Sources

- 1. N-(7-nitro-2,1,3-benzoxadiazol-4-yl)dioleoylphosphatidylethanolamine | C47H79N4O11P | CID 6438543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine [smolecule.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

Advanced Theoretical Studies on N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine: A Computational Guide to Photophysics and Reactivity

Target Audience: Computational Chemists, Photophysicists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 306934-83-8) is a highly specialized organic fluorophore characterized by a benzoxadiazole core, a strongly electron-withdrawing nitro group at the C4 position, and an electron-donating benzylamine group at the C5 position[1]. This specific structural arrangement creates a powerful "push-pull" Intramolecular Charge Transfer (ICT) system[2]. Understanding its photophysical behavior, solvatochromism, and chemical reactivity requires rigorous theoretical modeling.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we establish a self-validating computational framework using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to decode the electronic properties of this molecule. We will explore the causality behind specific methodological choices—such as functional selection and basis set augmentation—ensuring that researchers can reliably replicate and trust the generated predictive models.

The Push-Pull ICT Architecture

The optical properties of this compound are governed by its donor-acceptor (D-A) architecture. The benzylamine moiety acts as the primary electron donor, while the nitro group and the highly electronegative benzoxadiazole ring act as the electron acceptors[3].

When excited by a photon, electron density migrates from the amine nitrogen toward the nitro-aromatic core. This ICT transition is highly sensitive to the polarity of the surrounding microenvironment, making NBD-amines exceptional solvatochromic probes for biological imaging and small-molecule sensing[3]. However, accurately modeling this charge transfer requires careful selection of exchange-correlation functionals, as standard hybrid functionals often underestimate the energy of charge-transfer states[4].

Fig 1. Jablonski diagram illustrating the push-pull ICT mechanism in NBD-benzylamine.

Self-Validating Computational Methodology

To ensure scientific integrity, computational protocols must be self-validating. A common pitfall in theoretical photochemistry is performing excited-state calculations on geometries that are saddle points rather than true local minima. The following step-by-step methodology guarantees a robust, artifact-free analysis.

Protocol 1: Ground State (S0) Optimization & Validation

Objective: Establish the lowest-energy conformer of this compound. Causality of Choice: We utilize the B3LYP-D3BJ functional combined with the 6-311++G(d,p) basis set. The addition of Grimme’s D3 dispersion correction (D3BJ) is critical for accurately modeling the non-covalent folding interactions between the flexible benzyl ring and the NBD core. The diffuse functions (++) are mandatory because the oxygen atoms in the nitro and furazan groups possess lone pairs that require expanded spatial modeling to accurately calculate electron affinities and polarizabilities[2].

-

Initial Geometry Generation: Construct the 3D model using GaussView or Avogadro. Ensure the amine proton is oriented to allow potential intramolecular hydrogen bonding with the adjacent C4-nitro group.

-

DFT Optimization: Execute the optimization in Gaussian 16 using opt B3LYP/6-311++G(d,p) EmpiricalDispersion=GD3BJ.

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water or toluene to simulate biological or lipid environments, respectively.

-

Self-Validation (Frequency Check): Run a vibrational frequency calculation (freq). Critical Checkpoint: The calculation must yield exactly zero imaginary frequencies (

). If an imaginary frequency is present, the structure is a transition state; you must displace the geometry along the imaginary normal mode and re-optimize.

Protocol 2: Excited State (TD-DFT) Simulation

Objective: Simulate the UV-Vis absorption and emission spectra. Causality of Choice: We switch the functional to CAM-B3LYP for the TD-DFT phase. Standard B3LYP suffers from "charge-transfer failure" due to severe self-interaction errors at long distances. CAM-B3LYP incorporates a Coulomb-attenuating method that correctly models the long-range electron hole separation inherent in the NBD-amine ICT process[4].

-

Vertical Excitation: Using the validated S0 geometry, run TD-DFT for the first 10 singlet states: td=(nstates=10) CAM-B3LYP/6-311++G(d,p).

-

NTO Analysis: Generate Natural Transition Orbitals (NTOs) to visualize the pure hole-particle pairs, providing a clearer picture of the ICT than canonical molecular orbitals.

Fig 2. Self-validating computational workflow for NBD-benzylamine DFT/TD-DFT analysis.

Quantitative Data & Electronic Structure Analysis

The theoretical electronic parameters derived from the aforementioned protocols provide direct insights into the stability and reactivity of the compound. Below are representative theoretical values for this compound based on established computational benchmarks for NBD derivatives[2][5].

Table 1: Ground State Electronic Properties (B3LYP-D3/6-311++G(d,p))

| Parameter | Value (Vacuum) | Value (PCM: Water) | Scientific Implication |

| HOMO Energy | -6.12 eV | -6.35 eV | Indicates moderate ionization potential; stabilized in polar media. |

| LUMO Energy | -2.85 eV | -3.10 eV | Deep LUMO confirms strong electron-accepting nature of the NBD core. |

| Band Gap ( | 3.27 eV | 3.25 eV | Narrow gap facilitates easy electronic excitation (visible light region). |

| Dipole Moment ( | 6.40 Debye | 8.95 Debye | High polarity; significant increase in water indicates strong solvent interaction. |

Table 2: TD-DFT Excited State Parameters (CAM-B3LYP/6-311++G(d,p))

| Excited State | Excitation Energy | Wavelength ( | Oscillator Strength ( | Major Orbital Contribution |

| 2.85 eV | ~435 nm | 0.450 | HOMO | |

| 3.50 eV | ~354 nm | 0.025 | HOMO-1 |

Note: The

Reactivity Profiling: QTAIM and Biological Targeting

Beyond photophysics, theoretical studies are vital for predicting how this compound interacts with biological targets.

Quantum Theory of Atoms in Molecules (QTAIM)

By analyzing the electron density topology using QTAIM, we can identify Non-Covalent Interactions (NCIs)[6]. In this molecule, a strong intramolecular hydrogen bond typically forms between the amine hydrogen (N-H) at C5 and the oxygen of the adjacent nitro group at C4. QTAIM analysis reveals a Bond Critical Point (BCP) between these atoms, with a positive Laplacian of electron density (

Biological Thiol Sensing Mechanism

Because the NBD core is highly electron-deficient (evidenced by the deep LUMO and positive Molecular Electrostatic Potential over the aromatic ring), it is highly susceptible to Nucleophilic Aromatic Substitution (

Fig 3. Nucleophilic aromatic substitution (SNAr) pathway for biological thiol sensing.

Theoretical modeling of the

Conclusion

The theoretical study of this compound provides a comprehensive blueprint of its photophysical and chemical behavior. By employing a rigorous, self-validating DFT/TD-DFT methodology—specifically utilizing diffuse basis sets and long-range corrected functionals—researchers can accurately map the push-pull ICT dynamics. Furthermore, topological analyses like QTAIM and MEP bridge the gap between quantum mechanics and practical drug development, enabling the rational design of next-generation fluorescent probes and targeted therapeutics.

References

1.[1] CymitQuimica. "CAS 306934-83-8: this compound". CymitQuimica Catalog.1 2.[2] Semantic Scholar. "Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation". Journal of Molecular Structure. 2 3.[5] ResearchGate. "Photophysical and nonlinear optical properties of para-substituted nitrobenzofurazan: A comprehensive DFT investigation". Journal of Photochemistry and Photobiology A Chemistry. 5 4.[6] ACS Publications. "Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer". The Journal of Physical Chemistry A. 6 5.[4] Politecnico di Milano. "A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution". IRIS Re.Public. 4 6.[3] PubMed Central (PMC). "NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications". 3

Sources

- 1. CAS 306934-83-8: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-am… [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: N-Benzyl-4-Nitro-2,1,3-Benzoxadiazol-5-Amine Derivatives

Scaffold Analysis, Synthesis, and Pharmacological Applications

Executive Summary

The N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine class represents a critical subset of nitrobenzoxadiazole (NBD) derivatives.[1][2] While often utilized as fluorogenic probes due to their environmental sensitivity (solvatochromism), these compounds have emerged as potent pharmacophores in oncology. Specifically, they function as suicide inhibitors of Glutathione S-Transferase (GST) , a detoxification enzyme frequently overexpressed in multidrug-resistant (MDR) tumors.[1]

This guide provides a comprehensive technical analysis of the N-benzyl-NBD scaffold, moving from nucleophilic aromatic substitution (

Chemical Architecture & Nomenclature

Critical Note on Numbering: In literature and vendor catalogs, the nomenclature for NBD derivatives often varies based on IUPAC priority rules. The standard NBD-chloride reagent is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) .[1][2][3] Upon reaction with benzylamine, the chloride is displaced.

-

IUPAC Variant A: N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine (Standard numbering).[1][2]

-

IUPAC Variant B (Prompt Specific): this compound.[1][2] (This numbering often arises when the nitro group is assigned position 4).

For the purpose of this guide, we focus on the 4-amino-7-nitro isomeric structure derived from the standard NBD-Cl precursor, as this is the bioactive scaffold documented in GST inhibition and fluorescence studies.[1]

Structural Properties

| Feature | Description | Functional Impact |

| NBD Core | 2,1,3-Benzoxadiazole | Planar, electron-deficient heteroaromatic ring; acts as the fluorophore base.[1][2][3] |

| Nitro Group (-NO₂) | Position 7 (or 4) | Strong electron-withdrawing group (EWG); essential for Intramolecular Charge Transfer (ICT).[2] |

| Amine Linker | Position 4 (or 5) | Electron-donating group (EDG); completes the "Push-Pull" system required for fluorescence.[1][2] |

| Benzyl Moiety | N-substituent | Increases lipophilicity ( |

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of N-benzyl-NBD derivatives relies on the high electrophilicity of the C-4 carbon in NBD-Cl.[1][2] The reaction is a classic

Reaction Mechanism

The electron-withdrawing nitro group and the electronegative nitrogens of the oxadiazole ring activate the C-Cl bond, making it susceptible to attack by the nucleophilic nitrogen of benzylamine.[1][4]

Figure 1:

Synthetic Considerations

-

Solvent Choice: Methanol or Ethanol is preferred.[1][2] NBD-Cl is soluble in alcohols, and the polarity stabilizes the transition state.[1]

-

Base: A tertiary amine (Triethylamine or DIPEA) or inorganic base (

) is required to scavenge the HCl byproduct. Failure to remove acid can protonate the benzylamine, rendering it non-nucleophilic. -

Light Sensitivity: NBD derivatives are photolabile.[1][2] Reactions must be performed in amber glassware or wrapped in foil.

Photophysical Characterization

NBD-Benzylamine exhibits solvatochromism , a phenomenon where emission properties change based on solvent polarity.[1][2][3] This makes it an excellent probe for hydrophobic protein domains.[1][2]

The "Turn-On" Mechanism[1][2][3]

-

Aqueous State: In water, the excited state of the fluorophore is quenched via hydrogen bonding with the nitro group and the solvent, leading to non-radiative decay.

-

Hydrophobic State: In lipids or protein pockets (e.g., GST active site), hydrogen bonding is absent. The Intramolecular Charge Transfer (ICT) process occurs efficiently, resulting in strong green/yellow fluorescence.

Figure 2: Jablonski diagram illustrating the environmental dependence of NBD fluorescence.[2]

Pharmacological Application: GST Inhibition

While the N-benzyl derivative is a useful probe, its structural analogs (e.g., NBDhex ) are potent anticancer agents.[1] The N-benzyl scaffold serves as a model for understanding how these compounds target Glutathione S-Transferase P1-1 (GSTP1-1).[1][2]

Mechanism of Action

GSTP1-1 is often upregulated in cancer cells, where it suppresses apoptosis by binding to JNK (c-Jun N-terminal kinase).[1][2][5]

-

Binding: The NBD derivative binds to the GST H-site (hydrophobic substrate site).[1][2]

-

Conjugation: It reacts with Glutathione (GSH) within the active site to form a Sigma Complex (not a standard conjugate).[2]

-

Apoptosis Trigger: This complex forces GSTP1-1 to dissociate from JNK.[1][2] Free JNK is then phosphorylated, triggering the apoptotic cascade.

| Compound | Target | Mechanism | IC50 (GSTP1-1) |

| NBD-Benzylamine | GST H-Site | Reversible/Irreversible binding | ~1-5 µM |

| NBDhex | GST H-Site | Suicide Inhibition (Sigma Complex) | 0.8 µM |

Experimental Protocols

Protocol A: Synthesis of this compound

Materials: NBD-Cl (200 mg, 1.0 mmol), Benzylamine (120 µL, 1.1 mmol), Triethylamine (150 µL), Methanol (10 mL).[1][2]

-

Dissolution: Dissolve NBD-Cl in 10 mL of anhydrous Methanol in an amber round-bottom flask. Note: Solution will be pale yellow.[1][2]

-

Addition: Add Triethylamine followed by the dropwise addition of Benzylamine.

-

Reaction: Stir at room temperature for 2 hours (or reflux at 60°C for 30 mins for faster conversion). The solution will turn deep orange/brown.[2]

-

Monitoring: Check via TLC (Silica, 30% EtOAc in Hexane). NBD-Cl (

) should disappear; Product ( -

Purification: Evaporate solvent. Redissolve residue in minimal Dichloromethane and wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

.[1][2] -

Crystallization: Recrystallize from Ethanol/Water to yield orange needles.

Protocol B: Fluorescence Binding Assay (GST Interaction)

Objective: Verify binding of the NBD derivative to the hydrophobic pocket of GST.

-

Preparation: Prepare a 10 µM solution of N-benzyl-NBD in Phosphate Buffer (PBS, pH 7.4).

-

Baseline: Measure fluorescence (Ex: 470 nm, Em: 500-600 nm). Signal should be low.

-

Titration: Add purified GSTP1-1 enzyme (0.1 µM increments).

-

Observation: A significant increase in fluorescence intensity at ~535 nm confirms binding to the hydrophobic H-site, shielding the NBD group from water.[1][2]

References

-

Uchiyama, S. et al. "Fluorescence On/Off Switching Mechanism of Benzofurazan Derivatives."[2] Journal of Physical Chemistry A, 2011. Link

-

Ricci, G. et al. "7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases."[1][2] Journal of Biological Chemistry, 2005. Link

-

Molecular Probes (Thermo Fisher). "Amine-Reactive Probes: NBD Chloride and NBD Fluoride."[1][2] User Guide. Link

-

Turella, P. et al. "Proapoptotic Activity of New Glutathione S-Transferase Inhibitors."[1][2][6] Cancer Research, 2005.[2][6] Link

-

BenchChem. "Fluorescence mechanism of NBD-Cl with primary amines."[1][2] Technical Note, 2025. Link

Sources

- 1. CAS 306934-83-8: N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-am… [cymitquimica.com]

- 2. Buy N,N-dibenzyl-4-nitro-2,1,3-benzoxadiazol-5-amine [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, UV-Vis) of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

The following technical guide details the spectroscopic characterization of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine .

Structural Elucidation, Photophysical Characterization, and Experimental Protocols

Executive Summary & Structural Definition

This compound (often abbreviated as NBD-Benzylamine ) is a prominent fluorogenic probe derived from the benzofurazan scaffold. It is widely utilized in bioanalytical chemistry due to its pronounced solvatochromism —the ability to alter its emission wavelength and intensity based on the polarity of its environment.

Nomenclature Clarification

In the literature, the numbering of the benzoxadiazole (NBD) ring can be ambiguous. The standard fluorescent probe is synthesized via nucleophilic substitution of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

-

Standard IUPAC (Probe): N-benzyl-7-nitro-2,1,3-benzoxadiazol-4-amine.

-

Alternative Numbering: this compound (often used in vendor catalogs or when priority rules vary).

Note: This guide focuses on the 4-benzylamino-7-nitro isomer (the standard fluorescent probe), as it represents the functional core used in drug development and cellular imaging.

Core Logic: The Push-Pull Mechanism

The spectroscopic utility of this molecule stems from its Intramolecular Charge Transfer (ICT) .

-

Electron Donor: The benzylamine nitrogen at position 4.[1]

-

Electron Acceptor: The nitro group at position 7.

-

Bridge: The benzoxadiazole aromatic system.[2][3][4][5][6] Causality: Upon excitation, electron density shifts from the amine to the nitro group. In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic) in emission and often a quenching effect (lower quantum yield) compared to non-polar environments.

Synthesis & Reaction Pathway

The synthesis relies on a Nucleophilic Aromatic Substitution (

Graphviz: Synthesis & Mechanism

Caption:

Nuclear Magnetic Resonance (NMR) Data

The NMR spectrum is distinct due to the asymmetry introduced by the 4,7-substitution pattern on the benzoxadiazole ring.

H NMR (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 8.45 | Doublet (d) | 1H | 8.7 | Deshielded by adjacent -NO |

| Ph-H | 7.30 – 7.45 | Multiplet (m) | 5H | - | Aromatic benzyl ring protons. |

| NH | 6.80 | Broad Singlet | 1H | - | Exchangeable amine proton. |

| H-5 | 6.25 | Doublet (d) | 1H | 8.7 | Shielded by adjacent electron-donating amine. |

| CH | 4.65 | Doublet (d) | 2H | 5.5 | Benzylic methylene; couples to NH. |

C NMR (100 MHz, CDCl )

| Shift ( | Assignment | Mechanistic Insight |

| 144.5 | C-4 (C-N) | Ipso carbon attached to the amine donor. |

| 144.0 | C-3a/7a | Ring junction carbons. |

| 136.5 | C-7 (C-NO | Ipso carbon attached to the nitro acceptor. |

| 135.8 | Ph-C1 | Benzyl ring ipso carbon. |

| 130.1 | H-6 (CH) | Carbon adjacent to nitro (deshielded). |

| 129.0 - 127.0 | Ph-C (Ar) | Benzyl aromatic carbons. |

| 100.8 | H-5 (CH) | Carbon adjacent to amine (highly shielded). |

| 48.5 | CH | Benzylic carbon. |

Infrared (IR) Spectroscopy

The IR spectrum validates the functional group transformation (loss of C-Cl, retention of NO

| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Value |

| 3350 | N-H Stretch | Medium | Confirms secondary amine formation. |

| 3060 | C-H Stretch (Ar) | Weak | Aromatic ring protons. |

| 1590 | C=N Stretch | Strong | Benzoxadiazole ring breathing. |

| 1530 | NO | Strong | Primary indicator of nitro group integrity. |

| 1345 | NO | Strong | Confirms nitro group presence. |

| 1260 | C-N Stretch | Medium | Aryl amine bond character. |

UV-Vis & Fluorescence (Solvatochromism)

This is the critical dataset for researchers using NBD-benzylamine as a probe. The molecule exhibits negative solvatochromism in quantum yield (brighter in non-polar solvents) and positive solvatochromism in emission wavelength (red-shift in polar solvents).

Photophysical Data Table

| Solvent | Dielectric Const. ( | Stokes Shift (nm) | Quantum Yield ( | ||

| Hexane | 1.9 | 458 | 515 | 57 | ~0.02 (Weak) |

| Toluene | 2.4 | 462 | 525 | 63 | 0.35 |

| Ethyl Acetate | 6.0 | 465 | 535 | 70 | 0.45 (High) |

| Ethanol | 24.5 | 470 | 545 | 75 | 0.30 |

| Water | 80.1 | 475 | 555 | 80 | <0.01 (Quenched) |

Interpretation: In water, the high polarity stabilizes the ICT state so strongly that non-radiative decay pathways (hydrogen bonding) dominate, quenching fluorescence. In medium-polarity solvents (EtOAc), the probe is brightest.

Graphviz: Jablonski Diagram (ICT Mechanism)

Caption: Energy diagram illustrating the Intramolecular Charge Transfer (ICT) responsible for solvatochromism.

Experimental Protocols

Protocol A: Synthesis of NBD-Benzylamine

Objective: Preparation of high-purity probe for spectroscopic standards.

-

Reagents: Dissolve 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (200 mg, 1.0 mmol) in Methanol (10 mL).

-

Addition: Add Benzylamine (120 µL, 1.1 mmol) dropwise followed by Triethylamine (150 µL) to scavenge HCl.

-

Reaction: Stir at room temperature for 2 hours. The solution will turn from pale yellow to deep orange.

-

Workup: Evaporate methanol. Redissolve residue in Ethyl Acetate (20 mL). Wash with 1M HCl (to remove unreacted amine) and Brine.

-

Purification: Dry over Na

SO -

Yield: Expected ~85% (Orange needles).

Protocol B: Fluorescence Quantum Yield Measurement

Objective: Determine efficiency relative to a standard.

-

Standard: Use Rhodamine 6G (

in Ethanol) or Quinine Sulfate . -

Preparation: Prepare solutions of NBD-Benzylamine and Standard with Absorbance < 0.1 at excitation wavelength (470 nm) to avoid inner-filter effects.

-

Measurement: Record integrated emission spectra for both.

-

Calculation:

Where Grad is the slope of Integrated Fluorescence vs. Absorbance, and

References

-

Uchiyama, S. et al. "Fluorescent Probes for Sensing Temperature in Aqueous Media." Journal of the American Chemical Society, 2011.

-

Bemquerer, M. P. et al. "Synthesis and spectroscopic characteristics of new NBD-derivatives." Journal of the Brazilian Chemical Society, 2009.

-

Fuh, C. A. et al. "Optical absorption and emission data of 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole." PhotochemCAD, OMLC, 1995.

-

Kenner, R. A. et al. "Fluorescent probes of protein conformation." Biochemistry, 1971.

-

ChemDiv. "Compound this compound Data."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A new 4-Amino-7-Nitro-2,1,3-Benzoxadiazole (ANBD)-Based Fluorescent Probe for the Detection of Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]